molecular formula C20H20N4S B15009546 2-Isopropylsulfanyl-9-phenethyl-9H-1,3,4,9-tetraaza-fluorene

2-Isopropylsulfanyl-9-phenethyl-9H-1,3,4,9-tetraaza-fluorene

Cat. No.: B15009546
M. Wt: 348.5 g/mol
InChI Key: LQLRRKSTIQVUSH-UHFFFAOYSA-N
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Description

5-(2-phenylethyl)-3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a complex heterocyclic compound that belongs to the class of triazinoindoles This compound is characterized by its unique structure, which includes a triazine ring fused to an indole ring, with additional phenylethyl and propan-2-ylsulfanyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-phenylethyl)-3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a triazine derivative with an indole derivative under specific conditions that promote the formation of the fused ring system. The reaction conditions often include the use of strong acids or bases as catalysts, elevated temperatures, and prolonged reaction times to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for efficiency and yield, incorporating continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-phenylethyl)-3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2-phenylethyl)-3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity could be due to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-phenylethyl)-3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is unique due to its specific substituents and the combination of a triazine and indole ring

Properties

Molecular Formula

C20H20N4S

Molecular Weight

348.5 g/mol

IUPAC Name

5-(2-phenylethyl)-3-propan-2-ylsulfanyl-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C20H20N4S/c1-14(2)25-20-21-19-18(22-23-20)16-10-6-7-11-17(16)24(19)13-12-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3

InChI Key

LQLRRKSTIQVUSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC2=C(C3=CC=CC=C3N2CCC4=CC=CC=C4)N=N1

Origin of Product

United States

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